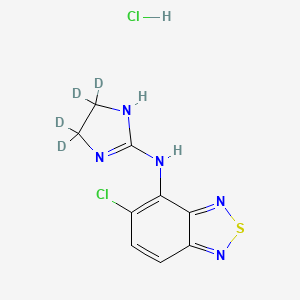

Tizanidine-d4 Hydrochloride

Overview

Description

Tizanidine-d4 Hydrochloride is a skeletal muscle relaxant . It is an α2-adrenergic receptor (α2-AR) agonist . Tizanidine-d4 is intended for use as an internal standard for the quantification of tizanidine .

Synthesis Analysis

The synthesis of Tizanidine involves taking 4-chlorine-2-nitraniline as raw material and carrying out catalytic hydrogenation and reduction, cyclization, nitration, catalytic .

Molecular Structure Analysis

The molecular formula of Tizanidine-d4 Hydrochloride is C9H8ClN5S . The molecular weight is 257.74 g/mol . The IUPAC name is 5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine .

Chemical Reactions Analysis

A new process impurity was detected during the HPLC analysis of Tizanidine hydrochloride (I) batches .

Physical And Chemical Properties Analysis

The physical and chemical properties of Tizanidine-d4 Hydrochloride include a molecular weight of 257.74 g/mol, XLogP3-AA of 1.1, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 2, Exact Mass of 257.0440011 g/mol, Monoisotopic Mass of 257.0440011 g/mol, Topological Polar Surface Area of 90.4 Ų, Heavy Atom Count of 16, Formal Charge of 0, Isotope Atom Count of 4 .

Scientific Research Applications

Transdermal Permeation Studies

Tizanidine hydrochloride is an α2-adrenergic agonist used for the symptomatic relief of spasticity associated with multiple sclerosis or with spinal cord injury or disease . A study was conducted to develop an isocratic, robust, and sensitive ultra-high performance liquid chromatography method using UV detection for use in a project to develop a transdermal therapeutic system to deliver tizanidine across the skin . The method was specific, robust, and the response was accurate, precise, and linear from 17.4 to 290 ng mL−1 . Its suitability for use in transdermal permeation studies was subsequently tested and confirmed in preliminary experiments using porcine skin in vitro .

Enhanced Oral Delivery and Therapeutic Activity

Tizanidine hydrochloride (TZN) is one of the most effective centrally acting skeletal muscle relaxants . A study aimed to prepare TZN-loaded proniosomes (TZN-PN) for enhanced oral delivery and therapeutic activity . The developed vesicles were characterized via entrapment efficiency percentage (EE%), vesicular size (VS), and zeta potential (ZP) . In vitro release profiles revealed sustained release of TZN from the optimized TZN-PN, compared to free drug up to 24 h . In vivo rotarod study revealed that the elevation in coordination was in the following order: normal control < free TZN < market product < TZN-PN (F6) . Thus, it could be concluded that encapsulation of TZN in the provesicular nanosystem proniosomes has enhanced the anti-nociceptive effect of the drug and consequently its therapeutic activity .

Mechanism of Action

- These receptors are located in the central nervous system (CNS) and peripheral tissues. By binding to these receptors, Tizanidine-d4 inhibits excitatory neurotransmitter release, leading to reduced muscle spasm .

- By inhibiting excitatory neurotransmitters, Tizanidine-d4 reduces the facilitation of spinal motor neurons, leading to decreased muscle tone and spasticity .

- Impact on Bioavailability : Due to its short duration of action, tizanidine use is typically reserved for specific relief needs .

- Cellular effects include relaxation of skeletal muscle fibers and improved functional mobility for patients with spasticity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H/i3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUKMNZJRDGCTQ-URZLSVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670104 | |

| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tizanidine-d4 Hydrochloride | |

CAS RN |

1188263-51-5 | |

| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)

![Bis[2-(2-hydroxyethylamino)ethyl] ether](/img/structure/B586330.png)